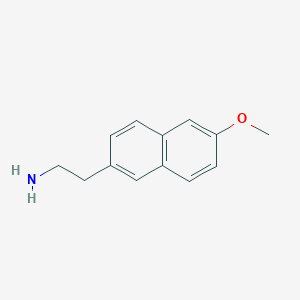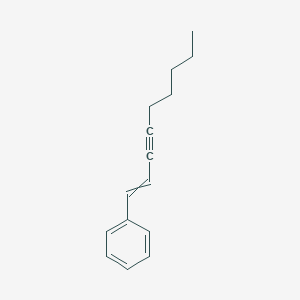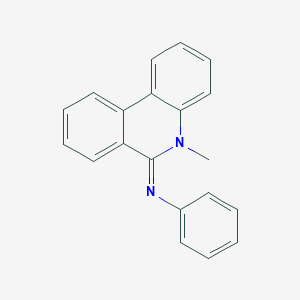
(6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine is a heterocyclic compound that belongs to the phenanthridine family This compound is characterized by its unique structure, which includes a phenanthridine core with a methyl group at the 5-position and a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine typically involves the condensation of 2-aminobiphenyl with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imine bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The scalability of the synthetic route allows for efficient production to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenanthridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted phenanthridine compounds. These products can further undergo additional reactions to yield more complex molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used in studies involving enzyme inhibition, protein binding, and cellular imaging.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the fabrication of electronic devices.
Mécanisme D'action
The mechanism of action of (6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular function and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6Z)-5-Methyl-N-(2-methylphenyl)phenanthridin-6(5H)-imine
- (6Z)-5-Methyl-N-(4-methoxyphenyl)phenanthridin-6(5H)-imine
- (6Z)-5-Methyl-N-(naphthalen-1-yl)phenanthridin-6(5H)-imine
Uniqueness
Compared to similar compounds, (6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
142138-64-5 |
|---|---|
Formule moléculaire |
C20H16N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
5-methyl-N-phenylphenanthridin-6-imine |
InChI |
InChI=1S/C20H16N2/c1-22-19-14-8-7-12-17(19)16-11-5-6-13-18(16)20(22)21-15-9-3-2-4-10-15/h2-14H,1H3 |
Clé InChI |
XYVXPKRMGBWNSZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=CC=CC=C3C1=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)
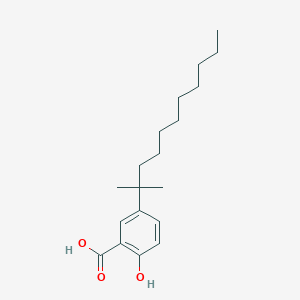
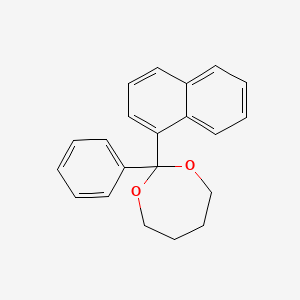
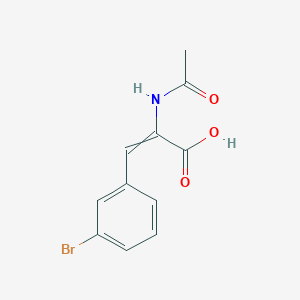
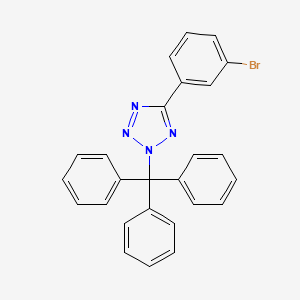
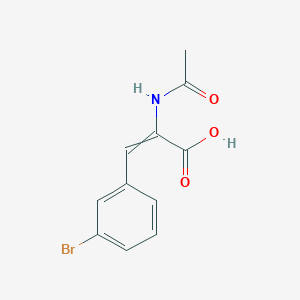
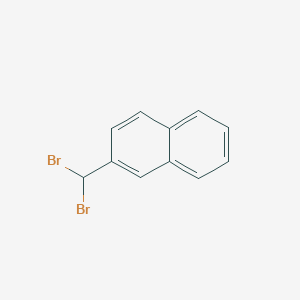
![N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide](/img/structure/B12552212.png)

![Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-](/img/structure/B12552221.png)
